molecular formula C28H30N2 B10929473 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10929473
M. Wt: 394.5 g/mol
InChI Key: SCNATUKFBGTCBO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of aromatic rings and the pyrazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2/c1-18-11-13-24(15-21(18)4)27-23(6)28(25-14-12-19(2)22(5)16-25)30(29-27)17-26-10-8-7-9-20(26)3/h7-16H,17H2,1-6H3

InChI Key

SCNATUKFBGTCBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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